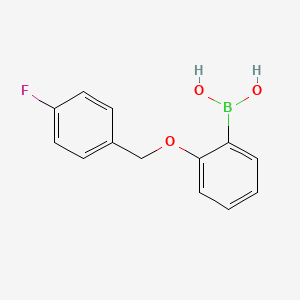

(2-((4-氟苄基)氧基)苯基)硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

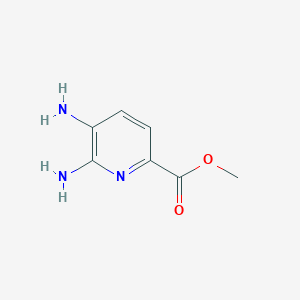

The compound "(2-((4-Fluorobenzyl)oxy)phenyl)boronic acid" is not directly discussed in the provided papers. However, the papers do provide insights into the behavior of similar boronic acid compounds, which can be used to infer some aspects of the compound . Boronic acids are known for their utility in organic synthesis, particularly in Suzuki cross-coupling reactions, and as intermediates in the synthesis of various organic compounds .

Synthesis Analysis

The synthesis of boronic acid derivatives often involves the use of organolithium reagents or halogen-lithium exchange reactions, followed by the addition of a borate source and subsequent hydrolysis . For example, amino-3-fluorophenyl boronic acid was synthesized from 4-bromo-2-fluoroaniline through such a process . This suggests that a similar approach could potentially be applied to synthesize "(2-((4-Fluorobenzyl)oxy)phenyl)boronic acid".

Molecular Structure Analysis

Boronic acids can exhibit diverse molecular structures, including planar and cyclic forms, as evidenced by X-ray analyses . The presence of fluorine atoms on the aromatic ring can influence the structural behavior of these compounds, as seen in the case of fluorinated phenylenediboronic acids . The specific structure of "(2-((4-Fluorobenzyl)oxy)phenyl)boronic acid" would likely be influenced by the presence of the fluorine atom and the benzyl ether moiety.

Chemical Reactions Analysis

Boronic acids are versatile in chemical reactions. They can participate in dehydrative condensation reactions, as seen with 2,4-bis(trifluoromethyl)phenylboronic acid, which catalyzes amidation between carboxylic acids and amines . Additionally, halodeboronation reactions can be used to transform aryl boronic acids into aryl halides . These reactions highlight the reactivity of boronic acids and their potential transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acids can be significantly affected by substituents on the aromatic ring. Fluorination, for instance, can enhance the acidity and stability of boronic acids . The presence of a fluorine atom in "(2-((4-Fluorobenzyl)oxy)phenyl)boronic acid" would likely contribute to its acidity and impact its solubility and stability. The boronic acid group itself is known to equilibrate with dehydrated forms and can form strong hydrogen bonds, as demonstrated by solution NMR and ab initio calculations .

科学研究应用

有机化合物的合成

(2-((4-氟苄基)氧基)苯基)硼酸和相关的硼酸是有机合成中的关键中间体。它们广泛用于铃木-宫浦偶联反应中,以合成烯烃、苯乙烯和联苯衍生物。这些反应对于天然产物和有机材料的合成至关重要,展示了硼酸在合成化学中的多功能性和重要性(孙海霞等人,2015)。

抗病毒疗法

苯硼酸改性的纳米粒子已显示出作为抗病毒治疗剂的潜力。这些纳米粒子经过修饰,携带多个苯硼酸部分,已显示出针对丙型肝炎病毒 (HCV) 的新型病毒进入活性。这种方法代表了一种有希望的治疗策略,用于阻断 HCV 的病毒进入,突出了硼酸衍生物的生物医学应用(M. Khanal 等人,2013)。

葡萄糖传感材料

氨基-3-氟苯基硼酸已被合成并用于构建在生理 pH 值下工作的葡萄糖传感材料。这些化合物通过与葡萄糖形成复合物的能力,能够开发出灵敏且选择性的葡萄糖传感器,这对于管理糖尿病至关重要(Sasmita Das 等人,2003)。

荧光猝灭现象

苯胺在醇中对硼酸衍生物的荧光猝灭的研究揭示了分子间和分子内氢键动力学。这种理解对于基于荧光的传感器和探针的设计和开发至关重要,突出了硼酸在分析化学中的作用(H. S. Geethanjali 等人,2015)。

作用机制

Target of Action

The compound, also known as 2-(4’-Fluorobenzyloxy)phenylboronic acid, is known to effectively target multiple disease-causing protein receptors and enzymes . These targets are associated with various conditions such as cancer, malignancies, and painful inflammatory diseases .

Mode of Action

The compound interacts with its targets by binding to the active sites of the protein receptors and enzymes . This interaction results in the inhibition or activation of these targets, leading to changes in their function. The exact nature of these changes depends on the specific target and the disease condition.

Biochemical Pathways

The compound affects various biochemical pathways associated with its targets . The downstream effects of these pathways can lead to changes in cellular processes, such as cell proliferation, apoptosis, and inflammation. The specific pathways and their effects can vary depending on the disease condition and the specific targets of the compound.

Result of Action

The molecular and cellular effects of the compound’s action depend on its specific targets and the disease condition. For example, in the case of cancer, the compound could inhibit the proliferation of cancer cells and induce apoptosis . In the case of inflammatory diseases, the compound could reduce inflammation by inhibiting the activity of certain enzymes .

属性

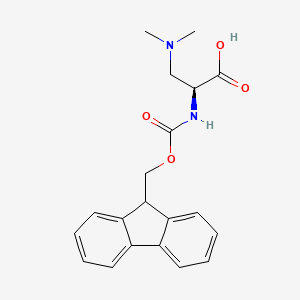

IUPAC Name |

[2-[(4-fluorophenyl)methoxy]phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BFO3/c15-11-7-5-10(6-8-11)9-18-13-4-2-1-3-12(13)14(16)17/h1-8,16-17H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVUHMAMWPTUWSC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1OCC2=CC=C(C=C2)F)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BFO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20584615 |

Source

|

| Record name | {2-[(4-Fluorophenyl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

870779-01-4 |

Source

|

| Record name | B-[2-[(4-Fluorophenyl)methoxy]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=870779-01-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {2-[(4-Fluorophenyl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

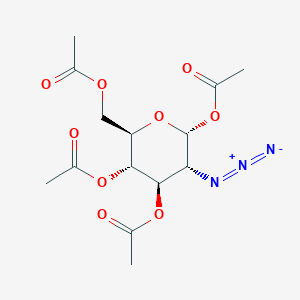

![(3As,5S,6R,6aS)-5-(azidomethyl)-3a-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-5H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B1340189.png)